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Compound of Interest

Compound Name: 2,2-Dimethyl-3-hexanol

Cat. No.: B1585437 Get Quote

This guide provides a comprehensive overview of the spectroscopic data for 2,2-Dimethyl-3-
hexanol, tailored for researchers, scientists, and professionals in drug development. The

document presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry

(MS) data in structured tables, details typical experimental protocols, and includes a visual

representation of the spectroscopic analysis workflow.

Spectroscopic Data Summary
The following tables summarize the key spectroscopic data obtained for 2,2-Dimethyl-3-
hexanol.

Table 1: ¹H NMR Spectroscopic Data
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

3.198 d 1H CH-OH (H3)

2.6 s 1H OH

1.59 m 1H CH₂ (H4)

1.47 m 1H CH₂ (H4)

1.31 m 1H CH₂ (H5)

1.26 m 1H CH₂ (H5)

0.936 t 3H CH₃ (H6)

0.892 s 9H C(CH₃)₃ (H1)

Table 2: ¹³C NMR Spectroscopic Data
Chemical Shift (δ) ppm Carbon Assignment

80.5 C3 (CH-OH)

35.5 C2 (C(CH₃)₃)

27.2 C4 (CH₂)

26.1 C1 (C(CH₃)₃)

18.9 C5 (CH₂)

14.2 C6 (CH₃)

Table 3: Infrared (IR) Spectroscopy Data
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Wavenumber (cm⁻¹) Intensity Assignment

~3400 Broad, Strong O-H stretch (alcohol)

2955 Strong C-H stretch (alkane)

1465 Medium C-H bend (alkane)

1365 Medium C-H bend (t-butyl group)

1068 Strong
C-O stretch (secondary

alcohol)

Table 4: Mass Spectrometry (EI-MS) Data
m/z Relative Intensity (%) Assignment

115 5 [M-CH₃]⁺

101 10 [M-C₂H₅]⁺

87 100 [M-C₃H₇]⁺ (base peak)

73 45 [C₄H₉O]⁺

57 80 [C₄H₉]⁺ (t-butyl cation)

43 55 [C₃H₇]⁺

Experimental Protocols
Detailed experimental parameters for the acquisition of the presented data are not publicly

available. However, the following describes typical methodologies for obtaining such spectra for

a liquid alcohol sample like 2,2-Dimethyl-3-hexanol.

Nuclear Magnetic Resonance (NMR) Spectroscopy
A sample of 2,2-Dimethyl-3-hexanol (typically 5-25 mg for ¹H NMR and 50-100 mg for ¹³C

NMR) would be dissolved in a deuterated solvent, such as chloroform-d (CDCl₃), in a 5 mm

NMR tube.[1][2][3] A small amount of tetramethylsilane (TMS) is usually added as an internal

standard for chemical shift referencing (δ = 0.00 ppm).[1] The spectra would be acquired on a

high-field NMR spectrometer, for instance, a 300 or 400 MHz instrument.[4] For ¹H NMR, the
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data would be acquired over a spectral width of approximately 0-12 ppm. For ¹³C NMR, a

proton-decoupled sequence would be used to simplify the spectrum to single lines for each

unique carbon atom, typically over a spectral width of 0-220 ppm.

Infrared (IR) Spectroscopy
For a liquid sample such as 2,2-Dimethyl-3-hexanol, the IR spectrum is commonly obtained

using the neat technique.[5] A drop of the pure liquid is placed between two salt plates (e.g.,

NaCl or KBr) to form a thin film.[5][6] The assembled plates are then placed in the sample

holder of an FTIR (Fourier Transform Infrared) spectrometer. A background spectrum of the

clean salt plates is typically recorded first and subtracted from the sample spectrum to

eliminate any interference from the plates and atmospheric CO₂ and water vapor. The

spectrum is typically recorded over the mid-infrared range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)
The mass spectrum would likely be obtained using a mass spectrometer coupled with a gas

chromatograph (GC-MS) to ensure sample purity. The ionization method would be Electron

Ionization (EI).[7][8] The sample, once volatilized, enters the ion source where it is bombarded

with a beam of electrons, typically with an energy of 70 eV.[7][8] This causes the molecule to

ionize and fragment. The resulting positively charged ions are then accelerated and separated

by a mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio (m/z). The ion

source is typically heated to around 200-250°C to ensure the sample remains in the gas phase.

[7]

Data Interpretation and Structural Elucidation
The combined spectroscopic data provides a definitive structural confirmation of 2,2-Dimethyl-
3-hexanol. The workflow for this analysis is depicted below.
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Spectroscopic data workflow for structural elucidation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. NMR Spectroscopy [www2.chemistry.msu.edu]

2. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

3. NMR Sample Preparation [nmr.chem.umn.edu]

4. scs.illinois.edu [scs.illinois.edu]

5. orgchemboulder.com [orgchemboulder.com]

6. homework.study.com [homework.study.com]

7. Electron Ionization | School of Chemical Sciences | Illinois [scs.illinois.edu]

8. chromatographyonline.com [chromatographyonline.com]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 6 Tech Support

https://www.benchchem.com/product/b1585437?utm_src=pdf-body-img
https://www.benchchem.com/product/b1585437?utm_src=pdf-custom-synthesis
https://www2.chemistry.msu.edu/faculty/reusch/virttxtjml/spectrpy/nmr/nmr1.htm
https://www.cif.iastate.edu/nmr/nmr-tutorials/sample-preparation
https://nmr.chem.umn.edu/samprep.html
https://scs.illinois.edu/system/files/inline-files/NMR_chem_shifts.pdf
https://www.orgchemboulder.com/Technique/Procedures/IR/IRliquid.shtml
https://homework.study.com/explanation/4-describe-the-procedure-for-preparing-a-liquid-sample-for-infrared-examination-5-although-ir-spectra-of-solids-are-most-commonly-run-as-kbr-pellets-they-are-sometimes-run-as-solutions-even-though.html
https://scs.illinois.edu/resources/cores-scs-research-and-service-facilities/mass-spectrometry-lab/electron-ionization
https://www.chromatographyonline.com/view/electron-ionization-gc-ms
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1585437?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


To cite this document: BenchChem. [Spectroscopic Profile of 2,2-Dimethyl-3-hexanol: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1585437#spectroscopic-data-nmr-ir-ms-of-2-2-
dimethyl-3-hexanol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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